1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea
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Overview
Description
1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.
Introduction of the 2,6-Difluorophenyl Group:
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Incorporation of the 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl Group: This step involves the formation of the cyclopenta[c]pyrazole ring system followed by its attachment to the urea core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)urea: Lacks the cyclopenta[c]pyrazole ring system.
1-(Furan-2-ylmethyl)-3-(phenyl)urea: Lacks the difluorophenyl group and the cyclopenta[c]pyrazole ring system.
3-(2,6-Difluorophenyl)-1-(phenyl)urea: Lacks the furan-2-ylmethyl group and the cyclopenta[c]pyrazole ring system.
Uniqueness
The uniqueness of 1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea lies in its combination of functional groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-1-(furan-2-ylmethyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O2/c1-25-18-9-2-6-14(18)17(24-25)12-26(11-13-5-4-10-28-13)20(27)23-19-15(21)7-3-8-16(19)22/h3-5,7-8,10H,2,6,9,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNCAFFEBJLURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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